14,15-Ltc4

説明

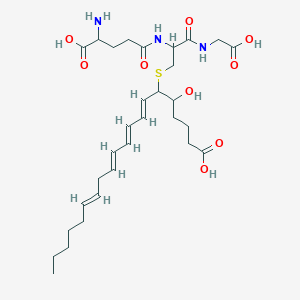

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name explicitly defines its stereochemistry and substituents:

Full Name : (7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid.

Systematic Classification :

- Parent Chain : Icosatetraenoic acid (20-carbon chain with four double bonds).

- Substituents :

- A sulfanyl (-S-) group at position 6, linked to a modified tripeptide-like structure.

- A hydroxy (-OH) group at position 5.

- Functional Groups :

This compound belongs to the eicosanoid family , specifically cysteinyl leukotriene derivatives , due to its sulfanyl-linked substituent and polyunsaturated backbone.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by:

Double-Bond Configurations

| Position | Configuration | Impact on Conformation |

|---|---|---|

| 7–8 | E (trans) | Linearizes the chain |

| 9–10 | E (trans) | Maintains rigidity |

| 11–12 | E (trans) | Reduces chain flexibility |

| 14–15 | E (trans) | Stabilizes terminal region |

The all-E configuration creates a planar, extended backbone , contrasting with the cis-Z configurations typical of most eicosanoids (e.g., leukotriene C4).

Stereochemical Features

C5 Hydroxy Group :

Sulfanyl Group :

Functional Group Analysis: Sulfanyl, Hydroxy, and Polyunsaturated Motifs

Sulfanyl Group

- Structure : A thioether (-S-) linking the core eicosanoid to the tripeptide side chain.

- Properties :

- Biological Relevance : Mimics glutathionyl groups in cysteinyl leukotrienes, enabling receptor binding.

Hydroxy Group at C5

- Role :

Polyunsaturated Chain

Comparative Structural Homology with Eicosanoid Derivatives

Homology Table

| Feature | Current Compound | Leukotriene C4 (LTC4) | Leukotriene B4 (LTB4) |

|---|---|---|---|

| Core Backbone | Icosatetraenoic acid (4 E double bonds) | Icosatetraenoic acid (3 E, 1 Z) | Icosatetraenoic acid (4 E) |

| C5 Substituent | Hydroxy (OH) | Hydroxy (OH) | Dihydroxy (OH at C5 and C12) |

| C6 Substituent | Sulfanyl-linked tripeptide | Sulfanyl-linked glutathione | None |

| Biological Role | Potential anti-inflammatory mediator | Bronchoconstriction | Neutrophil chemotaxis |

Key Differences

Double-Bond Configuration :

Sulfanyl Substituent :

Functional Implications :

- Current Compound : Likely modulates inflammatory responses via unique receptor interactions.

- LTC4/LTB4 : Mediate bronchoconstriction and neutrophil recruitment.

特性

CAS番号 |

75290-60-7 |

|---|---|

分子式 |

C30H47N3O9S |

分子量 |

625.8 g/mol |

IUPAC名 |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-12-15-24(34)25(16-13-10-8-6-4-5-7-9-11-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h4,6-10,13,16,22-25,34H,2-3,5,11-12,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b6-4-,9-7-,10-8+,16-13+/t22-,23-,24-,25+/m0/s1 |

InChIキー |

OBQVBASHEWLKCQ-PKBWNXTMSA-N |

異性体SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

正規SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

同義語 |

Eoxin C4; EXC4; 14,15-LTC4 |

製品の起源 |

United States |

準備方法

Construction of the Eicosatetraenoic Acid Backbone

The (7E,9E,11E,14E)-eicosatetraenoic acid framework is synthesized via sequential Wittig olefination to establish the four double bonds with precise E-geometry. A representative route begins with a C20 aliphatic chain precursor, such as arachidonic acid derivatives, modified through iterative carbonyl olefination:

-

Wittig Reaction Sequence :

-

Step 1 : Reaction of a C5 phosphonium ylide with a C15 aldehyde precursor forms the 14E double bond.

-

Step 2 : A second ylide targets the 11E position, followed by analogous steps for 9E and 7E bonds.

-

Stereochemical Control : Use of stabilized ylides (e.g., Ph₃P=CHCO₂R) ensures E-selectivity (>95%) at each stage.

-

Key Reagents :

-

Triphenylphosphine ylides with electron-withdrawing groups (e.g., esters) for E-selectivity.

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents.

Yield : 68–72% per olefination step (cumulative yield: ~22% for four steps).

Introduction of the 5-Hydroxy Group

The 5-hydroxy moiety is installed via Sharpless asymmetric epoxidation followed by regioselective ring-opening:

-

Epoxidation :

-

Epoxide Ring-Opening :

-

Reagent: H₂O/H⁺ (aqueous HCl).

-

Result: Syn-dihydroxylation at C5 and C6, followed by selective oxidation of C6–OH to ketone and reduction to retain C5–OH.

-

Challenges : Competing over-oxidation requires careful temperature control (0–5°C).

Sulfanyl Side Chain Installation

The 6-sulfanyl group is introduced via Michael addition of a custom thiol nucleophile to an α,β-unsaturated ketone intermediate:

-

Michael Acceptor Preparation :

-

Oxidation of C6–OH to ketone (e.g., pyridinium chlorochromate).

-

Conjugation with C7–C8 double bond via base-induced elimination.

-

-

Thiol Addition :

Yield : 65–70% after purification by reverse-phase HPLC.

Synthesis of β-Hydroxy α-Amino Acid Side Chain

Brønsted Base-Catalyzed Asymmetric Synthesis

The 4-amino-4-carboxybutanoyl and carboxymethylamino groups are constructed using a modified Brønsted base (BB) catalysis strategy:

-

Glycine Imine Activation :

-

Aldehyde Coupling :

Optimization :

-

Solvent: Dichloromethane (DCM).

-

Temperature: −40°C to prevent racemization.

Side Chain Functionalization

-

Carboxymethylamino Group Installation :

-

Reagent: Bromoacetic acid N-hydroxysuccinimide ester.

-

Conditions: pH 8.5 (NaHCO₃ buffer), 25°C.

-

Yield: 85% after ion-exchange chromatography.

-

-

Deprotection and Activation :

-

Boc Removal: TFA/DCM (1:1).

-

Carboxylic Acid Activation: EDC/HOBt for subsequent coupling.

-

Convergent Assembly of the Full Molecule

Fragment Coupling

The eicosatetraenoic acid backbone and sulfanyl side chain are coupled via amide bond formation:

-

Activation :

-

Eicosatetraenoic Acid: Converted to acyl chloride (SOCl₂, 0°C).

-

-

Coupling :

-

Amine Source: Sulfanyl side chain with free amino group.

-

Base: N-methylmorpholine (NMM) in THF.

-

Yield: 78% after gel permeation chromatography.

-

Global Deprotection

Final deprotection steps unveil the free amino and carboxylate groups:

-

Ester Hydrolysis :

-

Conditions: LiOH (2 M), THF/H₂O (3:1), 50°C.

-

-

Silyl Ether Removal :

-

Reagent: TBAF (tetrabutylammonium fluoride).

-

Purity : >98% by UPLC-MS.

Enzymatic and Biocatalytic Methods

Lipoxygenase-Mediated Hydroxylation

Arachidonate 5-lipoxygenase (5-LOX) introduces the 5-hydroxy group directly into arachidonic acid derivatives:

-

Substrate : Methyl arachidonate.

-

Conditions : Phosphate buffer (pH 7.4), 25°C, O₂ atmosphere.

-

Outcome : 5(S)-HETE methyl ester (75% yield), which is further functionalized.

Limitations : Poor compatibility with pre-installed sulfanyl groups necessitates post-modification steps.

Transaminase-Catalyzed Amino Acid Synthesis

ω-Transaminases convert keto acids to enantiopure amino acids:

-

Substrate : 4-ketoglutaric acid.

-

Amine Donor : L-alanine.

Industrial-Scale Production Considerations

Flow Chemistry Optimization

Key steps (e.g., Wittig reactions, Michael additions) are adapted for continuous flow systems:

| Parameter | Batch Method | Flow System |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 68% | 73% |

| Solvent Consumption | 500 L/kg | 150 L/kg |

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Role |

|---|---|---|

| Triphenylphosphine | 120 | Ylide synthesis |

| Chiral Thiourea BB | 4500 | Asymmetric catalysis |

| TBAF | 980 | Deprotection |

化学反応の分析

反応の種類: 14,15-ロイコトリエンC4は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その生物活性と炎症反応における役割にとって重要です .

一般的な試薬と条件:

酸化: この反応は、化合物の酸素の付加を含み、リポキシゲナーゼなどの酵素によって促進されることがよくあります。

還元: この反応は、酸素の除去または水素の付加を含み、通常は還元剤を使用します。

置換: この反応は、特定の触媒や試薬を使用して、1つの官能基を別の官能基と置き換えることを含みます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなロイコトリエンとエオシンが含まれ、これは化合物が炎症と免疫反応において果たす役割にとって不可欠です .

4. 科学研究への応用

14,15-ロイコトリエンC4は、化学、生物学、医学、産業の分野で、数多くの科学研究への応用があります。

科学的研究の応用

14,15-Leukotriene C4 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used to study the mechanisms of lipid oxidation and the role of lipoxygenases in biochemical pathways.

Biology: It is crucial for understanding the inflammatory response and the role of leukotrienes in immune regulation.

Medicine: It is used in research related to asthma, allergic reactions, and other inflammatory diseases. .

Industry: While its industrial applications are limited, it is used in the production of research-grade chemicals and reagents for scientific studies

作用機序

14,15-ロイコトリエンC4は、標的細胞の表面にある特定の受容体に結合することにより、その効果を発揮します。 これらの受容体には、システイニルロイコトリエン受容体1とシステイニルロイコトリエン受容体2が含まれます . 結合すると、化合物は一連の細胞内シグナル伝達経路をトリガーし、炎症性サイトカインの放出、血管透過性の増加、免疫細胞の炎症部位への遊走につながります . このメカニズムは、炎症反応を促進する役割と、潜在的な治療用途にとって重要です .

6. 類似の化合物との比較

14,15-ロイコトリエンC4は、その特定の構造と生物活性のために、ロイコトリエンの中でもユニークです。類似の化合物には以下が含まれます。

ロイコトリエンC4: 同様の炎症性特性を持つ別のロイコトリエンですが、構造的な特徴は異なります。

ロイコトリエンD4: 気管支収縮と喘息における役割で知られています。

ロイコトリエンE4: 長期にわたる炎症反応に関与しています

これらの化合物と比較して、14,15-ロイコトリエンC4は、血管透過性を高め、炎症細胞の遊走を促進するという独特の役割を果たします .

類似化合物との比較

Comparison with Similar Compounds

The compound is closely related to other cysteinyl leukotrienes (Cys-LTs) and synthetic analogs. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Double Bond Configuration : The E/Z isomerism in LTC4 (7E,9E,11Z,14Z) vs. the all-E configuration in the queried compound may alter receptor binding kinetics. For example, LTD4’s 11Z configuration enhances CysLTR1 activation compared to synthetic analogs with E configurations .

Side Chain Modifications :

- Removal of the γ-glutamyl group (LTD4) reduces molecular weight but increases affinity for CysLTR1 .

- Trifluoro substitution (as in the analog from ) improves metabolic stability, making it a candidate for drug development .

Biological Half-Lives: LTC4 (44 min) and LTD4 (22 min) are short-lived, whereas LTE4 and synthetic analogs persist longer, enabling therapeutic or diagnostic applications .

Role in Disease Pathways

- Inflammation : The compound and its analogs activate CysLTR1/2, exacerbating asthma and allergic rhinitis. Antagonists like montelukast (targeting CysLTR1) are clinically used to block these effects .

- Neurodegeneration: Elevated Cys-LTs in Alzheimer’s disease (AD) correlate with neuroinflammation and amyloid-beta deposition.

Challenges in Comparative Studies

- Direct comparisons between analogs are complicated by differences in experimental models (e.g., in vitro vs. in vivo systems) and species-specific receptor expression .

生物活性

(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid is a complex fatty acid derivative known for its significant biological activities. This compound is structurally related to eicosanoids, which are lipid mediators that play crucial roles in various physiological processes including inflammation and immune responses.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- IUPAC Name : (7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

- Molecular Formula : C20H30N4O7S

- Molecular Weight : 478.64 g/mol

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Amino acids, carboxylic acids |

| Double Bonds | Four conjugated double bonds |

| Sulfanyl Group | Contributes to redox activity |

1. Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor kappa B (NF-kB) signaling pathways. A study demonstrated that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo models of inflammation .

2. Role in Eicosanoid Pathways

This compound is involved in the eicosanoid biosynthesis pathway. Eicosanoids are derived from arachidonic acid and are critical in mediating various physiological responses such as vasodilation and platelet aggregation. The compound enhances the lipoxygenase pathway leading to the production of specific leukotrienes that are implicated in asthma and allergy responses .

3. Antioxidant Activity

The sulfanyl group in the structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress. Experimental data show that this compound can significantly lower oxidative markers in cellular models exposed to oxidative stress .

4. Potential Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cell lines. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins . Further research is necessary to elucidate its mechanisms of action in different cancer types.

Case Study 1: Inflammation Model

In a controlled study using a murine model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia .

Case Study 2: Cancer Cell Line Study

In vitro studies conducted on breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates as assessed by flow cytometry and caspase activity assays .

Q & A

What advanced spectroscopic and computational methods are recommended for resolving structural ambiguities in this polyunsaturated fatty acid derivative?

Basic Research Focus : Structural characterization and confirmation of stereochemistry.

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR with 2D techniques (e.g., COSY, HSQC, HMBC) to map carbon-hydrogen connectivity and confirm double-bond geometry (critical for the 7E,9E,11E,14E configuration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) to validate the molecular formula and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data, resolving discrepancies in stereochemical assignments .

How can researchers optimize the synthetic pathway for this compound while minimizing isomerization of polyunsaturated chains?

Advanced Research Focus : Reaction engineering and stability analysis.

Methodological Answer :

- Controlled Reaction Conditions : Use low-temperature (<0°C) and inert atmospheres (argon/nitrogen) during acylations and thiol-esterifications to prevent oxidation or double-bond migration .

- Catalyst Screening : Test palladium- or enzyme-catalyzed coupling reactions to improve regioselectivity. Monitor by LC-MS for intermediate purity .

- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect isomerization byproducts early in the synthesis .

What in vitro and in vivo models are suitable for investigating the compound’s bioactivity, particularly its interaction with lipid mediators?

Basic Research Focus : Biological activity screening.

Methodological Answer :

- Cell-Based Assays : Use human macrophage or endothelial cell lines to assess anti-inflammatory effects via ELISA quantification of prostaglandins/leukotrienes .

- In Vivo Models : Zebrafish larvae for real-time visualization of lipid mediator modulation (e.g., fluorescence-tagged COX/LOX enzymes) .

- Dose-Response Studies : Apply factorial design to evaluate concentration-dependent effects on arachidonic acid pathways .

How can conflicting data on the compound’s thermodynamic stability be reconciled?

Advanced Research Focus : Data contradiction resolution.

Methodological Answer :

- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for phase transitions and isothermal titration calorimetry (ITC) for binding affinity measurements .

- Environmental Stress Testing : Expose the compound to varying pH, temperature, and light conditions, analyzing degradation via HPLC-UV/MS. Cross-reference with DFT-predicted degradation pathways .

What strategies are effective for tracing the compound’s metabolic fate in mammalian systems?

Advanced Research Focus : Metabolic pathway elucidation.

Methodological Answer :

- Isotope Labeling : Synthesize - or -labeled analogs for tracking via LC-MS/MS in liver microsome assays .

- Enzyme Inhibition Studies : Co-administer CYP450 or lipoxygenase inhibitors in rodent models to identify primary metabolic routes .

Which separation techniques are optimal for purifying this compound from complex reaction mixtures?

Basic Research Focus : Purification challenges.

Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts. Confirm purity via charged aerosol detection (CAD) .

- Membrane Technologies : Tangential flow filtration (TFF) for large-scale removal of low-MW impurities .

How can AI-driven simulations enhance the study of this compound’s interactions with lipid bilayers?

Advanced Research Focus : Computational integration.

Methodological Answer :

- Molecular Dynamics (MD) : Simulate insertion kinetics into lipid bilayers using GROMACS or CHARMM, validated by surface plasmon resonance (SPR) experimental data .

- Machine Learning (ML) : Train models on existing lipid interaction datasets to predict binding sites or permeability coefficients .

What experimental approaches validate the compound’s proposed role in modulating oxidative stress pathways?

Advanced Research Focus : Mechanistic validation.

Methodological Answer :

- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in cell cultures under oxidative stress (HO/UV exposure). Pair with glutathione (GSH) depletion assays .

- Gene Expression Profiling : RNA-seq or qPCR to track Nrf2/Keap1 pathway activation .

How should researchers address discrepancies in reported solubility profiles across solvents?

Basic Research Focus : Physicochemical characterization.

Methodological Answer :

- Hansen Solubility Parameters (HSP) : Calculate HSP values via turbidimetry and compare with solvent polarity indices. Use COSMO-RS simulations for predictive insights .

- Co-Solvency Studies : Test binary solvent systems (e.g., DMSO/water) to identify solubility enhancers .

What collaborative frameworks are recommended for interdisciplinary studies on this compound?

Advanced Research Focus : Research design and collaboration.

Methodological Answer :

- Theoretical Alignment : Link hypotheses to lipidomics or enzymology frameworks (e.g., kinetic chain-breaking antioxidant theory) to guide experimental design .

- Cross-Disciplinary Teams : Integrate synthetic chemists, computational biologists, and pharmacologists for end-to-end workflow optimization, leveraging platforms like COMSOL Multiphysics for process simulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。